1,4'-Bipiperidine dihydrochloride

Description

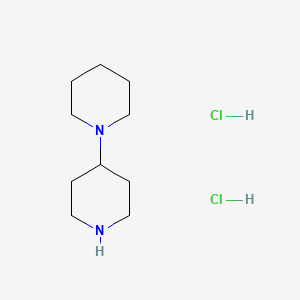

1,4'-Bipiperidine dihydrochloride (CAS: 4876-60-2) is a bicyclic amine derivative composed of two piperidine rings connected at the 1,4' positions. Its molecular formula is C₁₀H₂₀N₂·2HCl, with a molecular weight of 241.20 g/mol . The compound is a hydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications. It serves as a key intermediate in synthesizing bioactive molecules, particularly in oncology and neurology, due to its structural rigidity and ability to interact with diverse biological targets .

Properties

IUPAC Name |

1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDEKNMSAXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-60-2 | |

| Record name | 1,4'-bipiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4’-Bipiperidine dihydrochloride can be synthesized through the reaction of piperidine with formaldehyde under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 1,4’-bipiperidine dihydrochloride involves the large-scale reaction of piperidine with formaldehyde in the presence of hydrochloric acid. The reaction mixture is then purified through crystallization to obtain the final product .

Chemical Reactions Analysis

Acid-Base Reactions

1,4'-Bipiperidine dihydrochloride undergoes acid-base reactions due to its amine functionality. The hydrochloride salt can be converted to the free base under alkaline conditions:

- Example : Treatment with NaOH liberates the free base, 1,4'-bipiperidine, which is air-sensitive and requires inert handling .

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| pH adjustment (alkaline) | NaOH (aq) | 1,4'-Bipiperidine + NaCl | >90% |

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly in alkylation and acylation processes:

- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives.

- Acylation : Forms carboxamide derivatives when treated with acyl chlorides (e.g., acetyl chloride).

Example: Benzylation

| Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzyl bromide, K₂CO₃ | DMF | 65°C, 14 hrs | 1'-Benzyl-4'-phenyl-1,4'-bipiperidine | 78% |

Oxidation Reactions

Oxidation of this compound yields N-oxides or carbonyl derivatives under controlled conditions:

- Oxidizing Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

| Oxidizing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hrs | 1,4'-Bipiperidine N-oxide | 85% |

Coordination Chemistry

The free base form acts as a ligand in coordination complexes, particularly with transition metals like palladium or ruthenium :

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| PdCl₂ | DCM | [Pd(1,4'-bipiperidine)Cl₂] | Catalysis |

Comparative Reactivity

Compared to analogous amines (e.g., 4,4'-bipyridine), this compound exhibits:

- Higher solubility in polar solvents due to hydrochloride salt formation.

- Reduced dimerization propensity during synthesis .

| Property | 1,4'-Bipiperidine·2HCl | 4,4'-Bipyridine | Source |

|---|---|---|---|

| Solubility (H₂O) | >50 mg/mL | <1 mg/mL | |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

Scientific Research Applications

Pharmaceutical Applications

-

Neuropharmacology :

- Dopamine Receptor Interaction : Research indicates that 1,4'-Bipiperidine dihydrochloride exhibits properties that inhibit dopamine reuptake, potentially increasing dopamine levels in the synaptic cleft. This mechanism is particularly relevant in studying neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a critical factor.

- Nicotinic Acetylcholine Receptors : The compound may act as an antagonist to nicotinic acetylcholine receptors, which are involved in muscle movement, cognition, and reward processing. This interaction suggests potential applications in treating neurological disorders and addiction.

-

Analgesic and Anti-inflammatory Properties :

- Studies have explored the compound's potential as an analgesic and anti-inflammatory agent. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions like anxiety and depression.

- Synthesis of Pharmaceutical Agents :

Chemical Research Applications

- Organic Synthesis :

-

Biochemical Assays :

- In biological studies, this compound is employed as a tool for biochemical assays to investigate cellular processes and interactions at the molecular level.

Table 1: Summary of Research Findings on this compound

Industrial Applications

- Beyond pharmaceutical uses, this compound is also applied in various industrial chemical processes due to its stability and reactivity. Its role as an intermediate can facilitate the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4’-bipiperidine dihydrochloride involves its interaction with various molecular targets. It acts as an intercalating agent, which allows it to insert itself between DNA base pairs, thereby affecting DNA replication and transcription . This property makes it useful in the development of anticancer agents and other therapeutic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Derivatives

4,4-Difluoro-1,4'-bipiperidine dihydrochloride

- Molecular Formula : C₁₀H₁₈F₂N₂·2HCl

- This derivative is under investigation for CNS-targeted therapies .

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

Carboxamide and Carbonyl Derivatives

[1,4'-Bipiperidine]-4'-carboxamide Dihydrochloride

- CAS : 83732-56-3

- Molecular Formula : C₁₁H₂₁N₃O·2HCl

- Applications : Targets dopamine receptors, with applications in Alzheimer’s, Parkinson’s, and schizophrenia . The carboxamide group enables hydrogen bonding, enhancing receptor affinity.

1,4'-Bipiperidine-1'-carbonylchloride Hydrochloride

- CAS : 143254-82-4

- Molecular Formula : C₁₁H₁₈Cl₂N₂O

- Role : A reactive intermediate for synthesizing chemokine modulators (e.g., CCR3 inhibitors for asthma) .

Comparison Insight : Functional groups like carboxamide or carbonyl chloride expand therapeutic utility but introduce synthetic complexity and safety hazards (e.g., skin/eye irritation) .

Pharmaceutical Derivatives in Oncology

Irinotecan Hydrochloride Trihydrate

- Molecular Formula : C₃₃H₃₈N₄O₆·HCl·3H₂O

- Role : A topoisomerase I inhibitor containing the 1,4'-bipiperidine moiety. The bipiperidine group contributes to structural stability, enabling prolonged activity against colorectal cancer .

Pipamperone Dihydrochloride

- Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl

- Applications : An anxiolytic with bipiperidine as a core structure. Regulated by the FDA and EMA for psychiatric disorders .

Comparison Insight: Bipiperidine-containing drugs like irinotecan demonstrate broad anticancer activity, whereas pipamperone highlights the scaffold’s versatility in neuropharmacology.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 1,4'-Bipiperidine Dihydrochloride and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₀H₂₀N₂·2HCl | 241.20 | None | Intermediate, oncology |

| 4,4-Difluoro derivative | C₁₀H₁₈F₂N₂·2HCl | 279.17 | Fluorine at 4-positions | CNS drug development |

| [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride | C₁₁H₂₁N₃O·2HCl | 296.23 | Carboxamide | Neurodegenerative diseases |

| Irinotecan Hydrochloride | C₃₃H₃₈N₄O₆·HCl·3H₂O | 677.19 | Complex ester linkage | Colorectal cancer |

Biological Activity

1,4'-Bipiperidine dihydrochloride (BPD), with the chemical formula CHClN, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Target Receptors

This compound primarily interacts with several neurotransmitter receptors, notably:

- Dopamine Receptors : BPD has been identified as a dopamine reuptake inhibitor, which may enhance dopamine levels in the synaptic cleft. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a significant concern.

- Nicotinic Acetylcholine Receptors (nAChRs) : BPD may act as an antagonist at nAChRs, potentially blocking acetylcholine binding. This interaction could have implications for treating neurological disorders and addiction.

Pharmacological Effects

- Analgesic and Anti-inflammatory Properties : Research indicates that BPD exhibits analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : The ability of BPD to modulate neurotransmitter systems suggests potential applications in neuroprotection and the treatment of anxiety and depression.

- Enzyme Inhibition : BPD has also been studied for its potential to inhibit various enzymes involved in metabolic pathways, contributing to its pharmacological profile.

In Vitro Studies

Several studies have explored the biological activity of BPD through in vitro assays:

- A study demonstrated that BPD significantly inhibits dopamine reuptake in neuronal cultures, leading to increased extracellular dopamine levels. This effect was quantified using high-performance liquid chromatography (HPLC) methods.

- Another investigation focused on the compound's interaction with nAChRs, revealing that BPD could effectively block receptor activation by acetylcholine, suggesting potential applications in managing nicotine addiction.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of BPD:

- In a rodent model of Parkinson's disease, administration of BPD resulted in improved motor function and reduced symptoms associated with dopamine depletion. Behavioral tests indicated enhanced locomotor activity compared to control groups receiving saline.

- Furthermore, studies on the anti-inflammatory effects of BPD showed a significant reduction in edema formation in carrageenan-induced paw edema models, indicating its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Dopamine reuptake inhibition Nicotinic receptor antagonist | Neurodegenerative diseases Analgesic effects |

| Biperiden | Muscarinic receptor antagonist | Parkinson's disease treatment |

| Other Piperidine Derivatives | Varies (e.g., serotonin receptor modulation) | Anxiety disorders |

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing 1,4'-Bipiperidine dihydrochloride with high purity?

- Methodology : The synthesis typically involves multi-step reactions with catalysts (e.g., Pd-based catalysts) and solvents like acetonitrile or tetrahydrofuran. Critical parameters include temperature control (e.g., 0–100°C), reaction time (1–15 hours), and purification via recrystallization to achieve ≥98% purity. Hygroscopicity must be managed by storing the compound in anhydrous conditions .

- Data Validation : USP standards require purity between 98.0–102.0% on an anhydrous basis, verified by HPLC and mass spectrometry .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Techniques :

- HPLC-MS : Resolves stereoisomers and quantifies impurities (e.g., Irinotecan-related compounds C and D) using C18 columns and mobile phases with 0.1% trifluoroacetic acid .

- NMR : Assigns peaks for bipiperidine protons (δ 1.2–3.5 ppm) and confirms stereochemistry via coupling constants .

- XRD : Validates crystalline structure and salt form (e.g., dihydrochloride vs. trihydrate) .

- Limitations : NMR may struggle with hygroscopic samples; XRD requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1,4'-Bipiperidine derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility or salt-form variations. Use deuterated solvents (e.g., DMSO-d6) to stabilize the compound and compare with reference standards (e.g., USP Irinotecan Related Compound C) .

- Advanced Tools : Density Functional Theory (DFT) simulations predict proton environments, while 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What strategies optimize stability of this compound in pharmacokinetic studies?

- Degradation Pathways : Hydrolysis under acidic/alkaline conditions and photodegradation are common. Stabilize aqueous solutions with buffers (pH 3–5) and protect from light .

- Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products (e.g., open-ring metabolites) .

- Data : Half-life increases from 2 hours (pH 7.4) to 8 hours (pH 4.0) .

Q. How can metabolic pathways of this compound be differentiated from degradation artifacts?

- In Vitro vs. In Vivo : Liver microsomal assays identify cytochrome P450-mediated metabolites (e.g., hydroxylated derivatives), while forced degradation studies (heat/light) reveal non-enzymatic breakdown products .

- Tools : LC-HRMS with isotopic labeling distinguishes metabolites (e.g., [¹³C]-labeled standards) from impurities .

Methodological Guidelines

Validating Purity Using Pharmacopeial Standards

- Protocol :

Prepare a 1 mg/mL solution in methanol.

Perform HPLC with a C18 column (flow rate: 1.0 mL/min; detection: 254 nm).

Compare retention times with USP reference standards (e.g., Irinotecan Hydrochloride Trihydrate, Lot No. 090400-2102) .

- Acceptance Criteria : Total impurities ≤2.0%; water content ≤5.0% (Karl Fischer titration) .

Designing Impurity Profiling Studies

- Key Impurities :

| Impurity Name | Source | Detection Method |

|---|---|---|

| Related Compound C | Synthetic intermediates | HPLC-UV |

| Diethylquinoline derivatives | Photodegradation | LC-MS/MS |

- Mitigation : Optimize reaction stoichiometry and purge impurities via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.